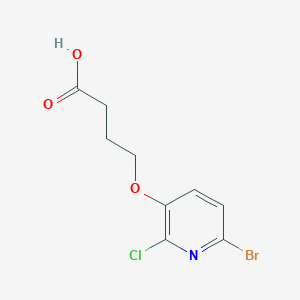
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is an organic compound with the molecular formula C9H9BrClNO3. This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, which is connected to a butanoic acid moiety through an ether linkage. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-chloropyridine and butanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the pyridine ring can participate in binding interactions, while the butanoic acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-((6-Chloropyridin-3-yl)oxy)butanoic acid: Similar structure but lacks the bromine atom.
4-((6-Bromo-2-fluoropyridin-3-yl)oxy)butanoic acid: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This dual halogenation can provide distinct advantages in certain chemical reactions and biological interactions.
特性
CAS番号 |
62805-21-4 |
|---|---|
分子式 |
C9H9BrClNO3 |
分子量 |
294.53 g/mol |
IUPAC名 |
4-(6-bromo-2-chloropyridin-3-yl)oxybutanoic acid |
InChI |
InChI=1S/C9H9BrClNO3/c10-7-4-3-6(9(11)12-7)15-5-1-2-8(13)14/h3-4H,1-2,5H2,(H,13,14) |
InChIキー |
KWOREORRRRJDHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1OCCCC(=O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


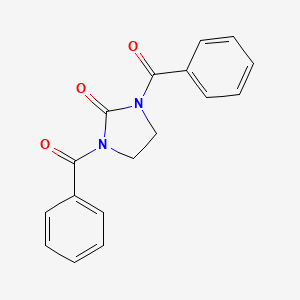
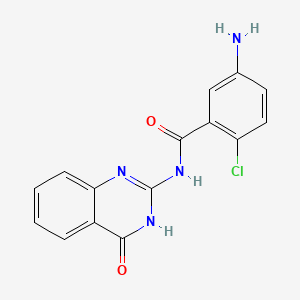
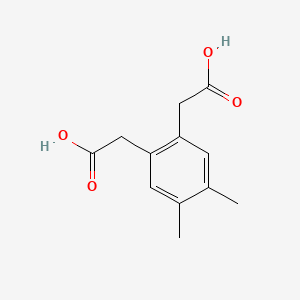
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
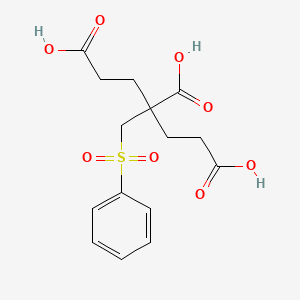
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
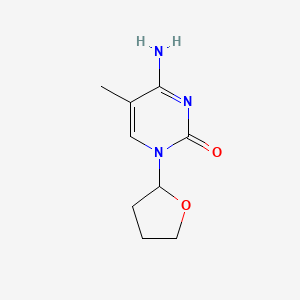
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
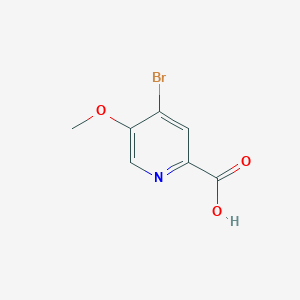
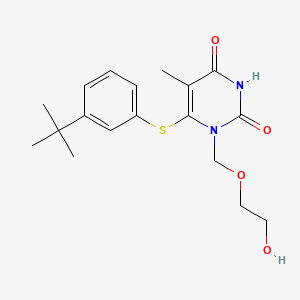
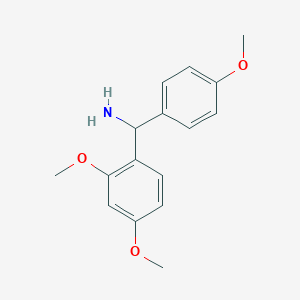
![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
